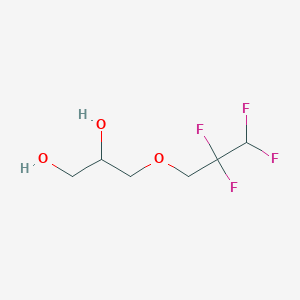

3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol

Description

3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol is a fluorinated diol characterized by a propane-1,2-diol backbone substituted with a 2,2,3,3-tetrafluoropropoxy group. This compound is likely synthesized via hydrolysis of the corresponding epoxide, a common method for diol preparation. The tetrafluoropropoxy group imparts unique physicochemical properties, such as enhanced hydrophobicity and chemical stability, making it valuable in pharmaceutical intermediates and specialty polymers .

Properties

IUPAC Name |

3-(2,2,3,3-tetrafluoropropoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F4O3/c7-5(8)6(9,10)3-13-2-4(12)1-11/h4-5,11-12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNPYINHENVWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(C(F)F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672905 | |

| Record name | 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25385-68-6 | |

| Record name | 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxa-6,6,7,7-tetrafluoroheptane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol can be achieved through the following steps :

Addition Reaction: 3-(2,2,3,3-Tetrafluoropropoxy)propene is reacted with propylene glycol in the presence of a base catalyst to form this compound.

Industrial Production: The industrial production method involves similar steps but on a larger scale, ensuring the reaction conditions are optimized for higher yield and purity.

Chemical Reactions Analysis

3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various fluorinated alcohols, ketones, and acids.

Scientific Research Applications

3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol has several scientific research applications :

Biology: Its surfactant properties make it useful in biological assays and experiments.

Medicine: It is explored for potential use in drug delivery systems due to its solubility and stability.

Mechanism of Action

The mechanism of action of 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol involves its interaction with molecular targets and pathways . As a surfactant, it reduces surface tension, allowing it to interact with various substrates and enhance their properties. Its fluorinated structure provides stability and resistance to degradation, making it effective in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol and structurally related diols:

Table 1: Comparative Analysis of Fluorinated and Non-Fluorinated Diols

Key Comparisons:

Fluorination Impact: The tetrafluoropropoxy group in the target compound provides greater hydrophobicity and chemical inertness compared to non-fluorinated analogs like 3-(pentyloxy)propane-1,2-diol . This is due to fluorine’s electronegativity and strong C-F bonds. In contrast, 3,3,3-trifluoro-2-(trifluoromethyl)propane-1,2-diol (C₄H₄F₆O₂) has a higher fluorine count (6 F atoms) but lacks the alkoxy chain, resulting in distinct solubility and reactivity profiles .

Fluorinated diols may require specialized reaction conditions due to the electron-withdrawing effects of fluorine, which can slow nucleophilic attacks compared to non-fluorinated counterparts .

Applications: Fluorinated diols, including the target compound, are prioritized in pharmaceuticals (e.g., intermediates for Alzheimer’s treatments ) and high-performance polymers (e.g., fluorinated resins). Non-fluorinated diols, such as 3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol, are used in biobased materials due to their renewable origins .

Toxicology: Limited toxicological data exist for fluorinated diols. A related compound, 1,1,2,3,3,3-hexafluoro-1-methoxy-2-(trifluoromethyl)propane, has unstudied toxicity, suggesting caution is warranted for fluorinated analogs .

Research Findings and Data Gaps

- Physical Properties : The target diol’s exact boiling point, density, and solubility remain unconfirmed in the evidence. These properties can be extrapolated from analogs: e.g., the precursor epoxide (CAS 19932-26-4) has a density of 1.327 g/mL and boiling point of 50°C/4 mmHg , suggesting the diol may have higher polarity and boiling point.

- Synthetic Routes : Further studies are needed to optimize hydrolysis conditions for the epoxide-to-diol conversion.

- Toxicity : Comprehensive toxicological profiling is critical, as halogenated compounds (e.g., 1,2,3-trichloropropane) often exhibit significant health risks .

Biological Activity

3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol (CAS Number: 25385-68-6) is a synthetic compound with significant biological activity due to its unique chemical structure and properties. This article explores its biological mechanisms, applications in research and industry, and various case studies that highlight its efficacy.

- Molecular Formula : C6H10F4O3

- Molecular Weight : 206.135 g/mol

The compound features a tetrafluoropropoxy group that enhances its surfactant properties, making it useful in various biological assays and applications.

The biological activity of this compound primarily arises from its surfactant properties. It interacts with cellular membranes and proteins, influencing various biological pathways. The following mechanisms have been identified:

- Surfactant Activity : The compound acts as an emulsifying agent, aiding in the solubilization of hydrophobic compounds in biological systems.

- Cell Membrane Interaction : It can alter membrane fluidity and permeability, affecting cellular processes such as signal transduction and transport.

- Inhibition of Inflammatory Pathways : Preliminary studies suggest that it may suppress inflammatory responses by modulating the production of inflammatory mediators.

1. Research Applications

This compound has been utilized in various scientific research applications:

- Drug Delivery Systems : Its solubility and stability make it a candidate for enhancing drug bioavailability.

- Biological Assays : Used as a surfactant in assays to improve the solubility of test compounds.

2. Industrial Applications

The compound is also employed in several industrial processes:

- Coatings and Adhesives : Enhances the performance of coatings due to its surfactant properties.

- Lubricants : Used as an additive to improve lubrication properties.

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound using in vitro models. The results indicated that the compound significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Case Study 2: Drug Formulation

In another study focusing on drug formulation, researchers explored the use of this compound as a co-solvent for poorly soluble drugs. The findings demonstrated improved solubility and stability of the active pharmaceutical ingredients when formulated with this compound .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| This compound | C6H10F4O3 | Anti-inflammatory; Surfactant | Drug delivery; Industrial additives |

| 2,2,3,3-Tetrafluoro-1-propanol | C3H5F4O | Limited surfactant activity | Solvent applications |

| 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane | C6H10F4O3 | Reactive; Potentially toxic | Polymer synthesis |

Q & A

Q. What are the recommended synthetic pathways for 3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between 2,2,3,3-tetrafluoro-1-propanol and epichlorohydrin derivatives. Quantum chemical calculations (e.g., density functional theory) can predict transition states and optimize reaction conditions, such as solvent polarity and temperature, to enhance yield . Experimental validation should include monitoring by <sup>19</sup>F NMR to track fluorinated intermediates .

Q. What analytical techniques are critical for characterizing its structural purity and fluorinated substituents?

Methodological Answer: Use hyphenated techniques like LC-QTOF-MS for molecular weight confirmation and <sup>1</sup>H/<sup>19</sup>F NMR to resolve fluorinated regions. X-ray crystallography or FT-IR can verify ether linkages and diol geometry. Purity assessment requires HPLC with evaporative light scattering detection (ELSD) to avoid fluorophore interference .

Advanced Research Questions

Q. How can environmental persistence and bioaccumulation of this compound be systematically evaluated in aquatic systems?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) paired with solid-phase extraction (SPE) to detect trace levels in water matrices. Bioconcentration factors (BCFs) can be calculated using OECD 305 guidelines with zebrafish models. Compare results with structurally similar perfluoroether acids (e.g., ADONA) to identify degradation trends .

Q. What experimental strategies resolve contradictions in its thermal stability under varying pH conditions?

Methodological Answer: Conduct thermogravimetric analysis (TGA) at pH 2–12 to quantify decomposition thresholds. Pair with <sup>19</sup>F NMR kinetics to track fluoropropoxy group hydrolysis. Computational modeling (e.g., COSMO-RS) can predict solvolysis pathways and identify pH-dependent intermediates .

Q. How can computational methods streamline the design of derivatives with reduced environmental toxicity?

Methodological Answer: Use fragment-based molecular docking to assess interactions with peroxisome proliferator-activated receptors (PPARs). Molecular dynamics simulations can predict metabolic stability and prioritize derivatives with lower bioaccumulation scores. Validate in vitro using hepatic microsomal assays .

Q. What protocols mitigate experimental artifacts when analyzing its interaction with biomembranes?

Methodological Answer: Apply surface plasmon resonance (SPR) with lipid bilayer models to quantify binding kinetics. Control for fluorinated compound adsorption artifacts by pre-treating sensors with bovine serum albumin (BSA). Confirm results using fluorescence anisotropy with DPH probes .

Q. How should researchers address discrepancies in reported toxicity data across in vitro models?

Methodological Answer: Standardize assays using OECD 249 (fish cell lines) and compare with human hepatocyte (HepG2) viability data. Cross-validate with transcriptomic profiling (RNA-seq) to identify conserved pathways, such as oxidative stress response .

Q. What methodologies ensure safe handling and disposal given its potential perfluoroalkyl substance (PFAS) classification?

Methodological Answer: Use gloveboxes with PFAS-free nitrile gloves for synthesis. Deactivate waste via alkaline hydrolysis (1M NaOH, 60°C, 24h) followed by activated carbon filtration. Confirm degradation by ion chromatography for fluoride release .

Q. How can its membership in PFAS compound groups influence regulatory compliance in transnational studies?

Methodological Answer: Cross-reference ECHA’s SVHC (Substances of Very High Concern) criteria for fluorinated ethers. Align analytical protocols with EPA Method 537.1 for PFAS quantification. Document structural deviations from regulated analogs (e.g., PFOA) to justify exemptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.